molecular formula C11H12I3N3O2 B14517469 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide CAS No. 62701-22-8

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide

Katalognummer: B14517469
CAS-Nummer: 62701-22-8
Molekulargewicht: 598.95 g/mol
InChI-Schlüssel: ZZOQVMZYIVXRFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is a complex organic compound with significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by the presence of three iodine atoms, an amino group, and a benzamide structure, making it a valuable molecule for research and practical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms enhance its ability to absorb X-rays, making it useful in imaging applications. The compound’s structure allows it to bind to certain proteins or nucleic acids, influencing their function and providing insights into biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both amino and benzamide groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

62701-22-8

Molekularformel

C11H12I3N3O2

Molekulargewicht

598.95 g/mol

IUPAC-Name

3-amino-2,4,6-triiodo-N-methyl-5-(2-oxopropylamino)benzamide

InChI

InChI=1S/C11H12I3N3O2/c1-4(18)3-17-10-7(13)5(11(19)16-2)6(12)9(15)8(10)14/h17H,3,15H2,1-2H3,(H,16,19)

InChI-Schlüssel

ZZOQVMZYIVXRFU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CNC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.